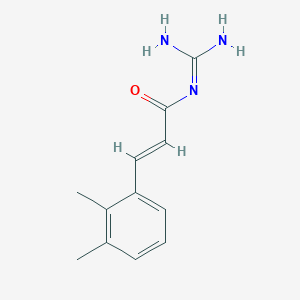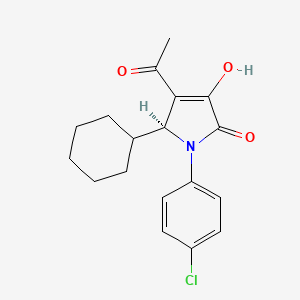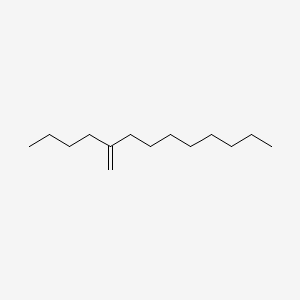
2-Butyl-1-decene
Vue d'ensemble
Description
2-Butyl-1-decene is an organic compound with the molecular formula C₁₄H₂₈. It is a member of the alkene family, characterized by the presence of a carbon-carbon double bond. This compound is also known as 1-Decene, 2-butyl- and has a molecular weight of 196.3721 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Butyl-1-decene can be synthesized through various methods, including the oligomerization of ethylene and the subsequent hydroformylation and hydrogenation processes. One common method involves the oligomerization of ethylene to produce linear alpha-olefins, followed by selective hydrogenation to yield this compound .
Industrial Production Methods: In industrial settings, this compound is typically produced through the oligomerization of ethylene using catalysts such as Ziegler-Natta or metallocene catalysts. The reaction conditions often involve high pressures and temperatures to achieve optimal yields. The resulting product is then purified through distillation and other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-1-decene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can yield the corresponding alkane, 2-Butyl-decane, using catalysts like palladium on carbon.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine add across the double bond to form dihalides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Chlorine or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed:
Oxidation: 2-Butyl-1-decanol, 2-Butyl-decanal, 2-Butyl-decanoic acid.
Reduction: 2-Butyl-decane.
Substitution: 2-Butyl-1,2-dichlorodecane, 2-Butyl-1,2-dibromodecane.
Applications De Recherche Scientifique
2-Butyl-1-decene has several applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: It serves as a model compound for studying the behavior of alkenes in biological systems.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-decene involves its reactivity at the carbon-carbon double bond. This reactivity allows it to participate in various addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in hydrogenation reactions, the double bond is targeted by hydrogen molecules in the presence of a catalyst, leading to the formation of the corresponding alkane .
Comparaison Avec Des Composés Similaires
- 1-Decene
- 2-Methyl-1-decene
- 2-Ethyl-1-octene
- 2-Butyl-1-hexene
Comparison: 2-Butyl-1-decene is unique due to its specific branching at the second carbon atom, which influences its physical and chemical properties. Compared to 1-Decene, it has a higher boiling point and different reactivity patterns due to the presence of the butyl group. This branching also affects its applications and behavior in various chemical reactions .
Propriétés
IUPAC Name |
5-methylidenetridecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28/c1-4-6-8-9-10-11-13-14(3)12-7-5-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSLZJISCPGBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334623 | |
| Record name | 2-Butyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.37 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-65-3 | |
| Record name | 2-Butyl-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30334623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BUTYL-1-DECEN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


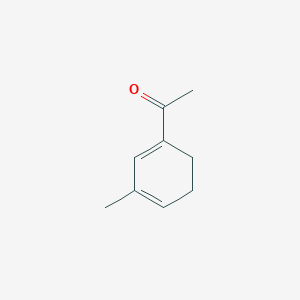
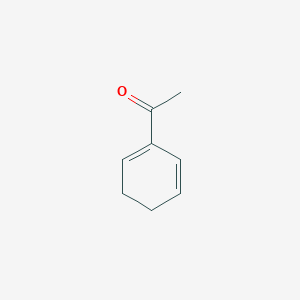
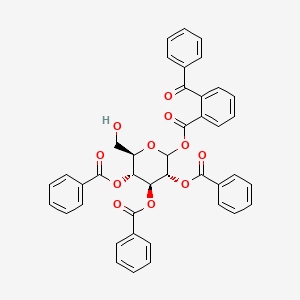
![(6S)-5,5-dimethyl-4,6-dihydrocyclopenta[b]thiophene-6-carboxylic acid](/img/structure/B13801555.png)
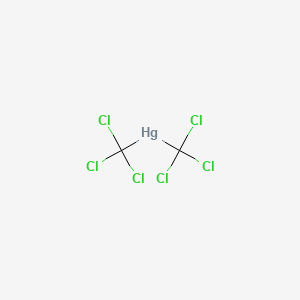
![4-Chloro-3-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13801567.png)
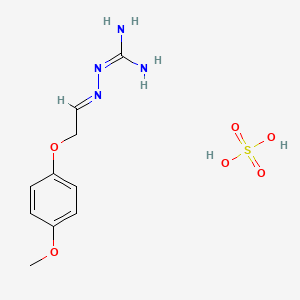

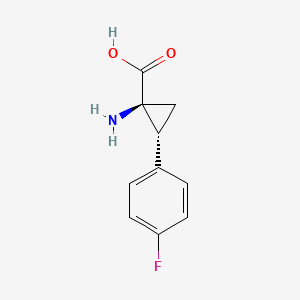
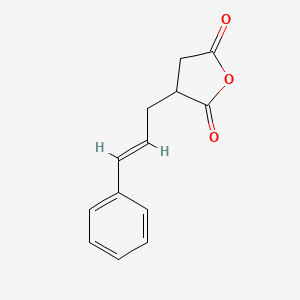
![N-[2-(4-Formylpiperazin-1-YL)ethyl]formamide](/img/structure/B13801611.png)
![Diethyl-[2-[3-methyl-2-(2-methyl-4-oxoquinazolin-3-yl)benzoyl]oxyethyl]azanium chloride](/img/structure/B13801613.png)
